molecular formula C5H11BO3 B3211840 [(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boronic acid CAS No. 1093881-55-0

[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boronic acid

Cat. No. B3211840
CAS RN: 1093881-55-0
M. Wt: 129.95 g/mol
InChI Key: BINKALPAZQLGCA-ONEGZZNKSA-N
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Description

[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry due to its unique chemical properties. This compound has been used in various chemical reactions, and its synthesis method has been extensively studied. In

Mechanism of Action

The mechanism of action of [(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boronic acid is not well understood. However, it is believed to act as a Lewis acid, which can coordinate with electron-rich compounds. This property has been exploited in various chemical reactions, such as Suzuki coupling, which involves the coupling of aryl or vinyl halides with boronic acids.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of [(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boronic acid. However, it has been reported to exhibit low toxicity and low environmental impact. It has also been reported to be stable under various conditions, which makes it a suitable compound for various chemical reactions.

Advantages and Limitations for Lab Experiments

[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boronic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It has also been reported to exhibit high purity and yield. Furthermore, it has been used in various chemical reactions, which makes it a versatile compound for organic synthesis. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions for the use of [(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boronic acid. One of the future directions is the development of new synthetic methodologies using this compound. Another future direction is the use of this compound in the synthesis of new biologically active molecules. Furthermore, the application of [(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boronic acid in the field of materials science, such as the development of new polymers and catalysts, is an area of interest. The use of this compound in the development of new drug delivery systems is also a potential future direction.

Scientific Research Applications

[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boronic acid has been widely used in organic synthesis. It has been used as a building block for the synthesis of various organic compounds. For instance, it has been used in the synthesis of chiral ligands, which have been used in asymmetric catalysis. It has also been used in the synthesis of biologically active molecules, such as antitumor agents, antiviral agents, and antibiotics. Furthermore, [(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boronic acid has been used in the development of new synthetic methodologies.

properties

IUPAC Name

[(E)-3-hydroxy-3-methylbut-1-enyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BO3/c1-5(2,7)3-4-6(8)9/h3-4,7-9H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINKALPAZQLGCA-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC(C)(C)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C(C)(C)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725943
Record name [(1E)-3-Hydroxy-3-methylbut-1-en-1-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1093881-55-0
Record name B-[(1E)-3-Hydroxy-3-methyl-1-buten-1-yl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093881-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(1E)-3-Hydroxy-3-methylbut-1-en-1-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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